molecular formula C11H14O2 B1243850 3-Isopropyl-4-methoxybenzaldehyde CAS No. 31825-29-3

3-Isopropyl-4-methoxybenzaldehyde

Cat. No. B1243850
Key on ui cas rn: 31825-29-3
M. Wt: 178.23 g/mol
InChI Key: FLUXMXNLUOSZPT-UHFFFAOYSA-N
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Patent
US06806381B2

Procedure details

A 5 L three-necked round bottom flask was equipped with mechanical agitation and provided with an inert gas blanket. The flask was charged with 1-isopropyl-2-methoxybenzene (859 g, 5.85 moles) and dimethylformamide (1584 mL, 20.46 moles), and the mixture was heated to 80° C. Phosphorus oxychloride (2690 g, 17.54 moles) was added to the reaction mixture over approximately 3 h while maintaining the temperature of the reaction mixture between 80° C. and 90° C. The addition of POCl3 caused an immediate color change with continuous darkening over the course of the reaction. The reaction mixture was maintained at 80° C. for approximately 16 h, then checked by HPLC for presence of unreacted starting materials. The reaction mixture was quenched by slow addition over approximately 2 h to icewater (8 kg total, 5 kg ice); alternatively the reaction mixture was added over approximately 3 h to deionized water (10 L) in a jacketed 30 L reactor whose cooling bath was maintained between 0° and 5° C. Ethyl acetate (12 L) was added to the quenched reaction with stirring. After settling, the layers were separated, and the aqueous layer was washed with additional ethyl acetate (4 L). The combined organic layers were washed with saturated aqueous sodium bicarbonate solution (4 L) and saturated aqueous sodium chloride (4 L). The ethyl acetate was removed by vacuum distillation to yield 3-isopropyl-4-methoxybenzaldehyde (881 g, 86.5%).
Quantity
859 g
Type
reactant
Reaction Step One
Quantity
1584 mL
Type
reactant
Reaction Step One
Quantity
2690 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH3:11])([CH3:3])[CH3:2].CN(C)[CH:14]=[O:15].P(Cl)(Cl)(Cl)=O>>[CH:1]([C:4]1[CH:9]=[C:8]([CH:7]=[CH:6][C:5]=1[O:10][CH3:11])[CH:14]=[O:15])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
859 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)OC
Name
Quantity
1584 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
2690 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L three-necked round bottom flask was equipped with mechanical agitation
CUSTOM
Type
CUSTOM
Details
provided with an inert gas blanket
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture between 80° C. and 90° C
CUSTOM
Type
CUSTOM
Details
over the course of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at 80° C. for approximately 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by slow addition over approximately 2 h to icewater (8 kg total, 5 kg ice)
Duration
2 h
ADDITION
Type
ADDITION
Details
alternatively the reaction mixture was added over approximately 3 h to deionized water (10 L) in a jacketed 30 L reactor whose
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 0° and 5° C
ADDITION
Type
ADDITION
Details
Ethyl acetate (12 L) was added to the quenched reaction
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with additional ethyl acetate (4 L)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium bicarbonate solution (4 L) and saturated aqueous sodium chloride (4 L)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was removed by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 881 g
YIELD: PERCENTYIELD 86.5%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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